2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C14H27NO and its molecular weight is 225.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives for Biological Characterization : A study by Gitto et al. (2014) details the synthesis of a library of derivatives similar in structure to "2-(1-Cycloheptylpiperidin-4-yl)ethan-1-ol" for biological characterization. These compounds demonstrated significant binding affinity and potential neuroprotective effects, indicating the value of such compounds in the development of neuroprotective agents (Gitto et al., 2014).
- Optically Pure Derivatives for Molecular Recognition : Khanvilkar and Bedekar (2018) used an optically pure derivative for molecular recognition, detecting isomers of various acids through NMR or fluorescence spectroscopy. This indicates the compound's potential application in molecular recognition and quantitative determination (Khanvilkar & Bedekar, 2018).
Biological and Pharmacological Applications
- Anticancer Activity : Suzuki et al. (2020) discovered a derivative with potent antiproliferative activity and the ability to disturb microtubule formation, indicating potential in cancer treatment (Suzuki et al., 2020).
- DNA Interaction and Docking Studies : Kurt et al. (2020) synthesized a novel Schiff base ligand and its metal complexes, revealing DNA binding properties and potential as drug candidates (Kurt et al., 2020).
Other Applications
- Materials Synthesis : The synthesis of specific derivatives for the construction of polycyclic systems indicates potential applications in materials science (Marchionni et al., 1996).
- Synthesis of Antioxidant/Cholinergic Small Molecule Leads : Research aimed at developing poly-active molecules for CNS diseases indicates potential applications in treating conditions like Alzheimer's disease (Banu et al., 2017).
Properties
IUPAC Name |
2-(1-cycloheptylpiperidin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c16-12-9-13-7-10-15(11-8-13)14-5-3-1-2-4-6-14/h13-14,16H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQWRLJFOBIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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